molecular formula C19H18F3N3O6 B1667391 Andarine CAS No. 401900-40-1

Andarine

Cat. No. B1667391
M. Wt: 441.4 g/mol
InChI Key: YVXVTLGIDOACBJ-SFHVURJKSA-N
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Description

Andarine, also known as GTx-007 or S-4, is a selective androgen receptor modulator (SARM) developed by GTX, Inc. It was designed to treat conditions such as muscle wasting, osteoporosis, and benign prostatic hypertrophy (BPH) using the nonsteroidal antiandrogen bicalutamide as a lead compound . It is an orally active partial agonist of the androgen receptor .


Synthesis Analysis

Andarine is subject to extensive metabolism by desacetylation, hydroxylation, and dephenylation .


Molecular Structure Analysis

Andarine crystallizes in the tetragonal system . Its molecular formula is C19H18F3N3O6 .


Chemical Reactions Analysis

Andarine is a full androgen receptor agonist in muscle tissue, and a partial agonist in the prostate . It is able to competitively block binding of dihydrotestosterone to its receptor targets in the prostate gland .


Physical And Chemical Properties Analysis

Andarine is a small molecule with a molecular weight of 441.36 g/mol .

Scientific Research Applications

Andarine as a Selective Androgen Receptor Modulator

Andarine (S-4) is identified as an arylpropionamide-derived compound, classified as a selective androgen receptor modulator (SARM). It exhibits an androgen receptor-mediated transcription nearly equivalent to that of dihydrotestosterone, a potent endogenous steroid. In vitro and in vivo studies have shown Andarine to be an effective anabolic agonist, promoting muscle growth and bone health without the side-effects often associated with anabolic-androgenic steroids (Cawley et al., 2016).

Analytical Methods for Andarine

The development of analytical methodologies for detecting Andarine is a significant area of research. These include methods for the qualitative and quantitative characterization of Andarine capsules using Ultra-High-Performance Liquid Chromatography (UHPLC) and other techniques (Miklos et al., 2019). Additionally, crystal and molecular structure studies have been conducted to understand better the physical and chemical properties of Andarine (Turza et al., 2020).

Application in Doping Control

Andarine's potential misuse in sports has led to the development of mass spectrometric methods for its detection in urine and blood samples. These methods are crucial for doping control in both human and animal sports (Thevis et al., 2010). There's also research on the specific characterization of non-steroidal SARMs, including Andarine, in biological matrices like urine (Beucher et al., 2017).

Metabolism and Detection in Biological Systems

Studies on the determination of Andarine and other SARMs in biological systems, including their metabolism, have been conducted. These studies are important for understanding how these substances are processed in the body and for developing reliable detection methods in doping control (Temerdashev & Dmitrieva, 2020).

Safety And Hazards

Andarine may cause serious eye irritation . It is recommended to wash thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXVTLGIDOACBJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193187
Record name Andarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Andarine

CAS RN

401900-40-1
Record name Andarine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401900-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Andarine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Andarine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Andarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 401900-40-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANDARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UT2HAH49H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
855
Citations
A Turza, A Pop, M Muresan-Pop, L Zarbo… - Journal of Molecular …, 2020 - Elsevier
… The crystal structure of ostarine (Os) and andarine (AND) … asymmetric unit, while andarine crystallizes in the tetragonal … N–H⋯O in andarine. Crystal packing energies were calculated …
Number of citations: 4 www.sciencedirect.com
M Thevis, A Thomas, G Fußhöller… - Rapid …, 2010 - Wiley Online Library
… In the current study, human urinary metabolites of the SARM S-4 (Andarine) were … only to a certain extent, in the case of Andarine similar qualitative results were obtained for in vitro, …
M Thevis, H Geyer, M Kamber… - Drug testing and …, 2009 - Wiley Online Library
Non‐steroidal and tissue‐selective anabolic agents such as selective androgen receptor modulators (SARMs) represent a promising class of therapeutics for the treatment of various …
A Bölük, M Yavuz, MS Takanlou, ÇB Avcı… - Biochemical and …, 2023 - Elsevier
… the anti-carcinogenic activity of andarine is not mediated by the … Our findings suggest that andarine might be considered as a … of andarine, we further analyzed whether andarine caused …
Number of citations: 3 www.sciencedirect.com
AT Cawley, C Smart, C Greer, M Liu Lau, J Keledjian - Drug Test Anal, 2016 - rmtcnet.com
… andarine (S-4) in 2009.[10] For the benefit of urine analysis in equine [11–13] and human [13, 14] anti-doping, in vitro and in vivo metabolic studies of andarine (… detection of andarine (S-…
Number of citations: 25 rmtcnet.com
T Demircan, M Yavuz, A Bölük - 2023 - researchsquare.com
… Gene expression analysis revealed that andarine signi cantly upregulated the expression of … of andarine, a member of the SARMs, on lung cancer. Our results suggest that andarine …
Number of citations: 3 www.researchsquare.com
A Miklos, AT Vescan, L Farczadi, S Imre… - REVISTA DE …, 2019 - revistadechimie.ro
Andarine is one of the most commonly used doping substance between selective androgen receptor modulators (SARMs). The purpose of our study is to characterize qualitatively and …
Number of citations: 1 revistadechimie.ro
EV Dmitrieva, AZ Temerdashev, AA Azaryan… - Journal of Analytical …, 2018 - Springer
A procedure for the determination of a selective androgen receptor modulator andarine (S-4) and a nonpeptide growth hormone secretagogue ibutamoren (MK-677) in urine has been …
Number of citations: 8 link.springer.com
KM Schragl, G Forsdahl, G Gmeiner, VS Enev… - Tetrahedron …, 2013 - Elsevier
… has received clinical approval, the availability of andarine (S-4) (2a… Andarine and structurally closely related ostarine (also … In 2008 Thevis and co-workers synthesized andarine’s major …
Number of citations: 11 www.sciencedirect.com
B Starcevic, BD Ahrens, AW Butch - Drug Testing and Analysis, 2013 - Wiley Online Library
Selective androgen receptor modulators (SARMs) are a relatively new class of non-steroidal compounds that possess potent anabolic activity. They were developed following the …

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